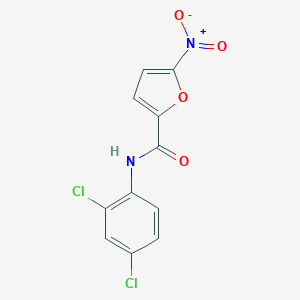![molecular formula C19H18ClN3O2 B251983 N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)
N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that is used in scientific research. It was first synthesized in the 1990s and has since been used to study the endocannabinoid system and its effects on the body.
Mecanismo De Acción
N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide has been shown to have a variety of biochemical and physiological effects, including the activation of the endocannabinoid system, the modulation of neurotransmitter release, and the regulation of immune function. It has also been shown to have analgesic, anti-inflammatory, and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it a useful reference compound for studying other synthetic cannabinoids. However, one limitation of using N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide is that it is a potent agonist of the cannabinoid receptors, which can make it difficult to study the effects of other compounds that may have weaker effects on these receptors.
Direcciones Futuras
There are several future directions for research involving N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide. One area of research is the development of new synthetic cannabinoids that have different effects on the endocannabinoid system. Another area of research is the study of the effects of cannabinoids on various physiological processes, such as pain, inflammation, and immune function. Additionally, there is ongoing research into the potential therapeutic uses of cannabinoids for various medical conditions, such as chronic pain, epilepsy, and cancer.
Métodos De Síntesis
The synthesis of N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with 3-(dimethylamino)propylamine to form the intermediate 2-chloro-N-(3-(dimethylamino)propyl)benzamide. This intermediate is then reacted with indole-2-carboxylic acid to form N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide is primarily used in scientific research to study the endocannabinoid system and its effects on the body. It is often used as a reference compound in studies of other synthetic cannabinoids and is also used to study the effects of cannabinoids on various physiological processes.
Propiedades
Fórmula molecular |
C19H18ClN3O2 |
|---|---|
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
N-[3-[(2-chlorobenzoyl)amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H18ClN3O2/c20-15-8-3-2-7-14(15)18(24)21-10-5-11-22-19(25)17-12-13-6-1-4-9-16(13)23-17/h1-4,6-9,12,23H,5,10-11H2,(H,21,24)(H,22,25) |
Clave InChI |
OTULKPLRNWYNJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC=CC=C3Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propyl 4-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B251901.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B251907.png)
![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)
![3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B251912.png)


![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)


![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)